molecular formula C10H11NO5 B14848572 [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14848572
M. Wt: 225.20 g/mol
InChI Key: UUDZQAAINJQTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with a pyridine ring substituted with methoxy and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.

Biology: In biological research, it can be used as a ligand in the study of enzyme interactions and receptor binding.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Pyridylacetic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.

    2-Methoxypyridine: Contains a methoxy group but lacks the acetic acid moiety.

    6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

Uniqueness: The presence of both methoxy and methoxycarbonyl groups in [6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid provides unique chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-(6-methoxy-4-methoxycarbonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C10H11NO5/c1-15-8-4-6(10(14)16-2)3-7(11-8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

UUDZQAAINJQTNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CC(=O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.